

Technical Support Center: N1-Methylpseudouridine Triphosphate (N1-me-ΨТР)

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Compound of Interest		
Compound Name:	N1-Methyl ara-uridine	
Cat. No.:	B12404889	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and use of N1-Methylpseudouridine triphosphate (N1-me-ΨTP) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for N1-me-ΨΤΡ?

A1: For long-term stability, N1-me-ΨTP should be stored at or below -20°C.[1][2][3] When stored under these conditions, it is expected to be stable for up to two years.[2][3]

Q2: My shipment of N1-me-ΨTP arrived at room temperature. Is it still usable?

A2: Yes, in most cases, the product should still be viable. N1-me-ΨTP is known to be stable for several days at room temperature, and shipments are often sent on wet or dry ice to account for potential delays.[1][3] However, for optimal performance and to ensure the longest possible shelf-life, it should be transferred to -20°C storage upon arrival.

Q3: How does pH affect the stability of N1-me-ΨTP?

A3: N1-me- Ψ TP is typically supplied in a slightly alkaline buffer, with a pH of 7.5 ± 0.5.[1][2] While specific data on degradation rates at different pH values is not readily available,



significant deviations from this pH range could potentially lead to hydrolysis of the triphosphate chain.

Q4: How many times can I freeze and thaw my N1-me-ΨTP solution?

A4: To minimize degradation, it is strongly recommended to aliquot the N1-me-ΨΤΡ solution into smaller, single-use volumes upon first use.[1] This practice helps to avoid the detrimental effects of multiple freeze-thaw cycles, which can lead to a loss of integrity of the molecule. While there is no definitive number of freeze-thaw cycles that N1-me-ΨΤΡ can withstand without any degradation, minimizing these cycles is a critical step in ensuring experimental reproducibility.

Stability Data Summary

While precise quantitative data on the degradation kinetics of N1-me-ΨTP is limited in publicly available literature, the following table summarizes the qualitative stability information and recommended handling procedures.

Parameter	Recommendation/Information	Citation(s)
Storage Temperature	Store at or below -20°C for long-term stability.	[1][2][3]
Long-Term Stability	Stable for up to 2 years when stored properly.	[2][3]
Short-Term Stability	Stable for several days at room temperature (e.g., during shipping).	[1][3]
pH of Solution	Supplied in a solution with a pH of 7.5 ± 0.5 .	[1][2]
Freeze-Thaw Cycles	Minimize by preparing single- use aliquots upon first use to prevent degradation.	[1]



Troubleshooting Guide for In Vitro Transcription (IVT) using N1-me-ΨΤΡ

Below are common issues encountered during in vitro transcription (IVT) reactions involving N1-me-ΨTP, along with their potential causes and recommended solutions.

Issue 1: Low or No mRNA Yield

Possible Causes:

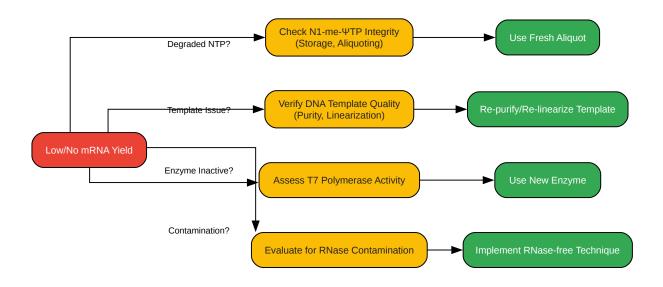
- Degraded N1-me-ΨTP: Improper storage or multiple freeze-thaw cycles may have compromised the integrity of the nucleotide.
- Suboptimal Nucleotide Concentration: The concentration of N1-me-ΨTP or other NTPs may be too low, limiting the transcription reaction.
- Poor Quality DNA Template: The DNA template may contain inhibitors such as salts or ethanol, or it may not have been fully linearized.
- Inactive T7 RNA Polymerase: The enzyme may have lost activity due to improper storage or handling.
- RNase Contamination: Contamination with RNases can lead to the degradation of the newly synthesized mRNA.

Solutions:

- Use a fresh aliquot of N1-me-YTP that has been stored correctly.
- Ensure that the final concentration of each NTP, including N1-me-ΨTP, is optimal for the specific IVT kit and protocol being used.
- Purify the DNA template to remove any potential inhibitors. Confirm complete linearization by agarose gel electrophoresis.
- Use a fresh tube of T7 RNA polymerase and always store it at -20°C in a non-frost-free freezer.



 Maintain a sterile and RNase-free work environment. Use RNase-free reagents and barrier pipette tips.



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Troubleshooting workflow for low or no mRNA yield.

Issue 2: Incomplete or Truncated Transcripts

Possible Causes:

- Premature Termination: Secondary structures in the DNA template can cause the T7 RNA polymerase to dissociate prematurely.
- Low Nucleotide Concentration: Insufficient levels of one or more NTPs can lead to stalling of the polymerase.
- Presence of Inhibitors: Contaminants in the reaction can interfere with the elongation process.

Solutions:

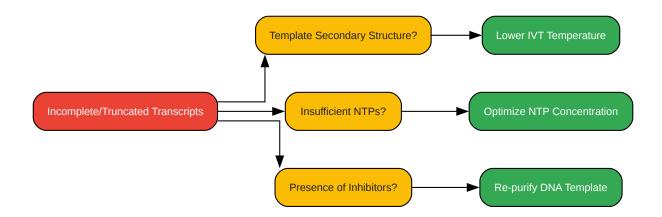




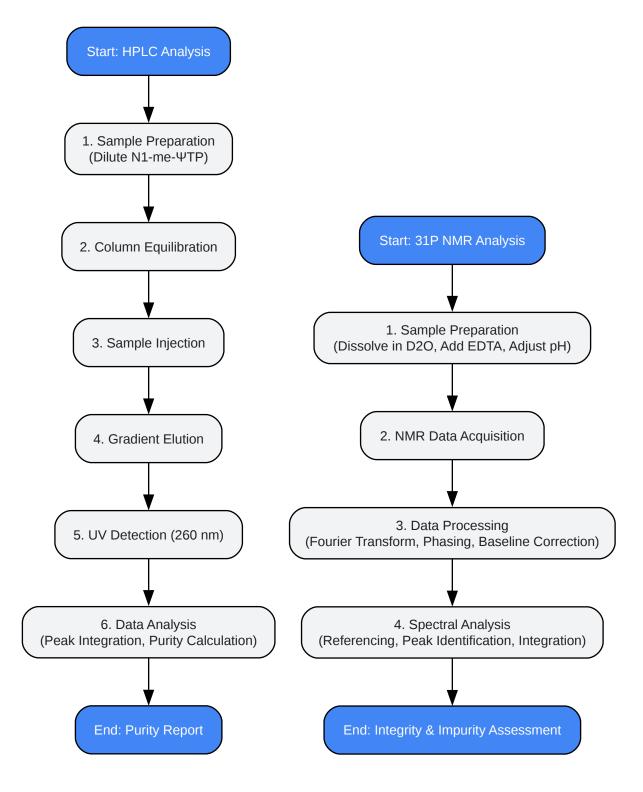


- Try performing the IVT reaction at a lower temperature (e.g., 30°C) to help the polymerase read through difficult template regions.
- Ensure that the concentration of all NTPs is sufficient and balanced.
- Purify the DNA template to remove any potential inhibitors.









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References

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